Quetiapine Dimer Impurity

Vue d'ensemble

Description

Quetiapine Dimer Impurity is a byproduct found in the synthesis of Quetiapine, an atypical antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. This impurity is formed during the manufacturing process and is considered a critical quality attribute that needs to be controlled to ensure the safety and efficacy of the pharmaceutical product .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Dimer Impurity typically involves the reaction of Quetiapine with various reagents under specific conditions. The impurity can form through oxidative coupling or other side reactions during the synthesis of Quetiapine .

Industrial Production Methods: In industrial settings, the production of Quetiapine involves multiple steps, including the use of high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities, including the this compound . The process involves stringent quality control measures to ensure that the impurity levels remain within acceptable limits.

Analyse Des Réactions Chimiques

Dimerization via Oxidative Coupling

- Mechanism : Two quetiapine monomers undergo coupling at sulfur or nitrogen atoms under oxidative conditions.

- Reagents : Hydrogen peroxide (H₂O₂), manganese dioxide (MnO₂), or atmospheric oxygen .

- Conditions : Elevated temperatures (60–80°C), acidic or neutral pH .

- Product : S-Oxide or N-Oxide derivatives may form as intermediates before dimerization .

Nucleophilic Substitution

- Mechanism : Piperazine nitrogen in quetiapine reacts with electrophilic intermediates (e.g., chloroethane derivatives) .

- Example : Reaction of 2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]chloroethane with quetiapine in the presence of diisopropylethyl amine .

Oxidation Reactions

Quetiapine Dimer Impurity undergoes further oxidation under stress conditions:

Key Findings :

- Forced degradation studies show dimer impurity levels increase by 7.48% under acidic hydrolysis (1N HCl, 60°C) .

- Oxidation pathways dominate in stability studies, necessitating antioxidants in formulations .

Hydrolysis Reactions

The impurity is susceptible to hydrolysis under extreme pH conditions:

Acidic Hydrolysis

- Conditions : 1N HCl, 60°C, 4 days.

- Products : Des-ethanol impurity and fragmented thiazepine rings .

Basic Hydrolysis

- Conditions : 1N NaOH, 60°C, 24 hours.

- Products : Piperazine ring cleavage and sulfur-containing byproducts .

Thermal Degradation

Thermal stress induces decomposition via:

- Mechanism : Radical-mediated bond cleavage at elevated temperatures (>100°C) .

- Products : Multiple unidentified degradants detected via RP-LC .

Substitution Reactions

The dimer participates in nucleophilic substitution with:

- Reagents : Alkyl halides, acyl chlorides.

- Example : Reaction with 1,2-dichloroethane forms chloroethyl derivatives, complicating impurity profiles .

Analytical Characterization of Reaction Products

Implications for Pharmaceutical Quality Control

Applications De Recherche Scientifique

Analytical Chemistry

Reference Standards

Quetiapine Dimer Impurity serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC). It is crucial for developing and validating methods for detecting and quantifying impurities in pharmaceutical products. The presence of this impurity is monitored to ensure compliance with regulatory standards, which is essential for maintaining drug safety and efficacy .

Stability-Indicating Methods

Recent studies have developed stability-indicating HPLC methods that can separate quetiapine from its impurities, including the dimer. These methods are validated according to International Council for Harmonisation (ICH) guidelines. They demonstrate high specificity and robustness, allowing for routine evaluation of bulk drug samples and formulation analysis .

| Method | Key Features | Applications |

|---|---|---|

| HPLC | Stability-indicating; separates impurities | Routine quality control in pharmaceuticals |

| UPLC | High resolution; fast analysis time | Isolation of specific impurities from drug substances |

Biological Research

Toxicity Studies

Research into the biological effects of quetiapine impurities, including the dimer, focuses on their potential toxicity and influence on drug efficacy. Understanding these effects is critical for assessing the safety profile of quetiapine formulations. Studies have indicated that impurities can alter pharmacokinetics and pharmacodynamics, necessitating thorough investigation .

Mechanistic Studies

this compound interacts with biological systems similarly to its parent compound, primarily through antagonistic action on dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This interaction can influence various neurotransmitter systems, making it a subject of interest in neuropharmacology research.

Pharmaceutical Quality Control

Regulatory Compliance

In the pharmaceutical industry, monitoring this compound is vital for ensuring product quality. Regulatory bodies require that all impurities be identified and quantified to avoid adverse effects on patient health. The dimer's presence must be controlled during the manufacturing process to comply with Good Manufacturing Practices (GMP) .

Case Studies on Impurity Impact

Several case studies have documented instances where impurities, including this compound, have affected drug performance or safety. For example, a case report highlighted the association between quetiapine use and pulmonary thromboembolism, raising concerns about the role of impurities in exacerbating adverse reactions .

Mécanisme D'action

The exact mechanism of action of Quetiapine Dimer Impurity is not well understood. it is believed to interact with similar molecular targets as Quetiapine, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . The impurity may also affect other pathways involved in the pharmacological effects of Quetiapine .

Comparaison Avec Des Composés Similaires

- Quetiapine Acetate

- 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride

- Quetiapine bis-Ether

- Quetiapine N-Oxide

- Quetiapine Lactam

Uniqueness: Quetiapine Dimer Impurity is unique in its structure and formation pathway compared to other impurities. Its presence and levels need to be carefully controlled to ensure the safety and efficacy of Quetiapine as a pharmaceutical product .

Activité Biologique

Quetiapine Dimer Impurity is a chemical compound associated with the atypical antipsychotic medication quetiapine. This impurity arises during the manufacturing process of quetiapine and is characterized by its molecular formula and molecular weight of 504.67 g/mol. Understanding its biological activity is essential for evaluating the safety and efficacy of quetiapine formulations, especially in the context of regulatory compliance and patient safety.

Chemical Characteristics and Formation

This compound is formed through dimerization reactions involving quetiapine molecules, typically under conditions such as elevated temperatures or in the presence of specific catalysts. The mechanisms likely involve nucleophilic attacks by nitrogen or sulfur atoms in quetiapine, facilitating bond formation between two molecules.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Quetiapine | C21H25N3O2S | Parent compound; clinically used antipsychotic |

| Norquetiapine | C19H22N2O2S | Active metabolite; retains antipsychotic activity |

| Clozapine | C18H19ClN4 | Another atypical antipsychotic; different structure |

| Olanzapine | C17H20N4O | Atypical antipsychotic; used for similar indications |

This compound's unique dimeric structure may influence its biological properties differently than its monomeric counterparts.

Biological Activity and Pharmacological Implications

While this compound is not recognized as a therapeutic compound, its presence in pharmaceutical formulations warrants investigation into its potential biological activities and effects on drug safety. Research indicates that impurities can significantly impact the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs).

Case Studies and Research Findings

- Degradation Studies : Forced degradation studies have shown that quetiapine undergoes various degradation pathways under different conditions (e.g., acid/base hydrolysis, thermal degradation). These studies revealed that the formation of dimer impurities could be exacerbated under specific stress conditions, potentially affecting the drug's stability and efficacy .

- Toxicological Assessments : The toxicological profile of this compound has not been extensively documented, but it is critical to assess any potential adverse effects it may have when present in therapeutic doses. Monitoring impurity levels is essential to ensure patient safety and therapeutic effectiveness.

- Analytical Techniques : Various analytical methods, including reverse-phase liquid chromatography (RP-LC), have been developed to quantify this compound alongside other degradation products. These methods are crucial for quality control in pharmaceutical manufacturing .

Regulatory Considerations

The presence of impurities like this compound must be closely monitored during the drug development process to comply with regulatory standards set by agencies such as the FDA and EMA. Understanding the implications of such impurities on drug safety profiles is vital for obtaining regulatory approvals.

Propriétés

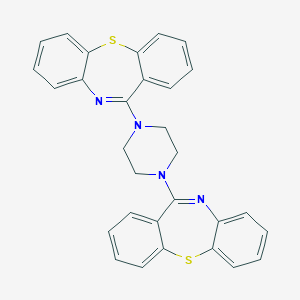

IUPAC Name |

6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQIBYYFBRAARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647132 | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945668-94-0 | |

| Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.